Diastereoselectivity vs. Naphthylethyl Chiral Auxiliary
In a 4-exo-trig radical cyclization, the (S)-1-phenylethyl chiral auxiliary on 2-bromo-N-(2-phenyl-2-phenylthio-1-ethenyl)butanamide produced a 2.7:1 mixture of (3R,4R)- and (3S,4S)-2-azetidinones after desulfurization. In contrast, replacing this auxiliary with the bulkier (S)-1-(1-naphthyl)ethyl group on a related 4-bromo-N-[2-(phenylthio)ethenyl]pentamide substrate delivered a single cyclization product (d.r. >99:1). [1]
| Evidence Dimension | Diastereomeric ratio (d.r.) |
|---|---|
| Target Compound Data | ~2.7 : 1 [(3R,4R) : (3S,4S)] |
| Comparator Or Baseline | Single diastereomer (d.r. >99:1) with (S)-1-(1-naphthyl)ethyl auxiliary |
| Quantified Difference | Target auxiliary provides moderate selectivity; naphthyl analog provides near-absolute selectivity. |
| Conditions | Bu₃SnH, AIBN, boiling benzene; 4-exo-trig radical cyclization of N-vinylic α-bromoamide substrates. [1] |
Why This Matters
This defines the compound's utility window: it offers sufficient stereocontrol for specific target intermediates where the naphthyl analog may be cost-prohibitive or sterically overly demanding.
- [1] Ikeda, M.; Ishibashi, H. et al. KAKENHI Project 07672300, 1995 Fiscal Year Annual Research Report. Asymmetric Radical Cyclization for Synthesis of Pharmacologically Active Compounds. View Source
